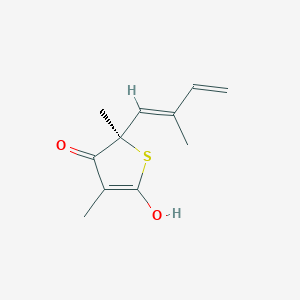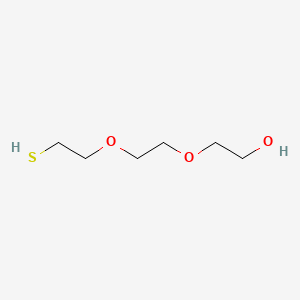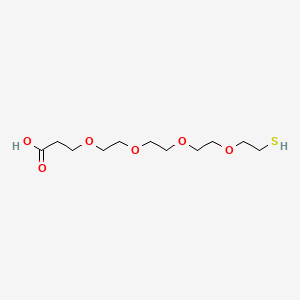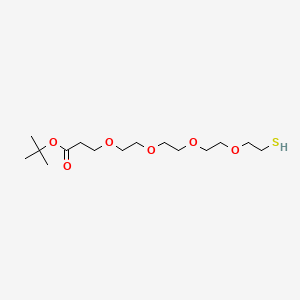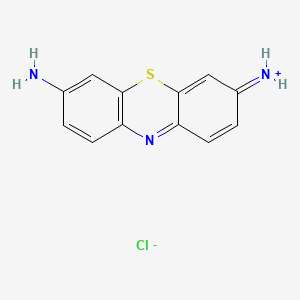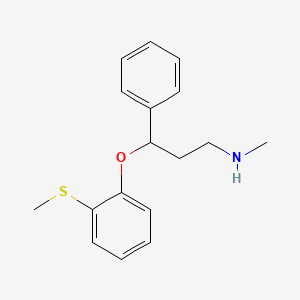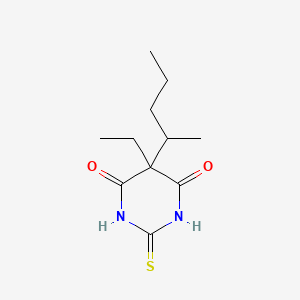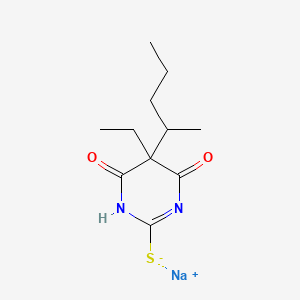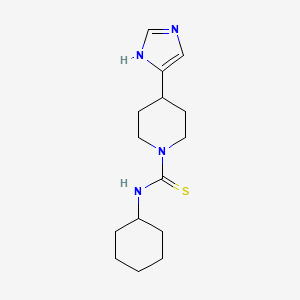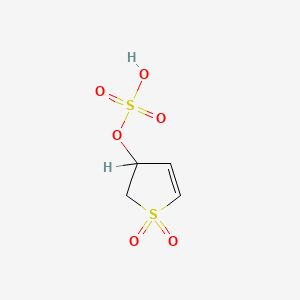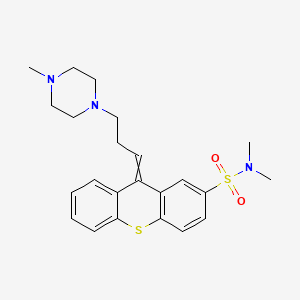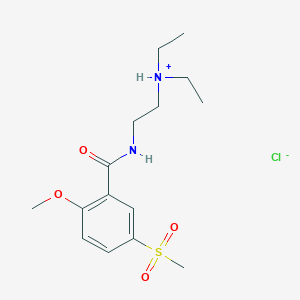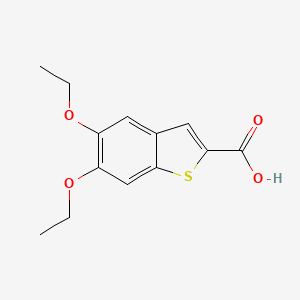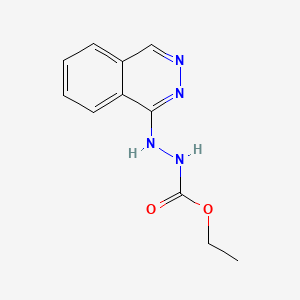
Todralazine
説明
トドララジンは、ヒドラジノフタラジン系に属する降圧剤です。中枢神経系と末梢神経系の両方に作用して血圧を下げることが知られています。 トドララジンは中枢神経抑制作用も持ち、主に心臓血管系の利点のために使用されます .
2. 製法
合成経路と反応条件: トドララジンは、ヒドラジンとフタラジン誘導体を用いた一連の化学反応によって合成できます。 一般的な合成経路には、フタラジンとヒドラジン水和物を制御された条件下で反応させてヒドラジノフタラジン構造を形成することが含まれます .
工業生産方法: トドララジンの工業生産には、同様の化学反応を用いた大規模合成が行われますが、より高い収率と純度を実現するために最適化されています。 このプロセスには、精製、結晶化、乾燥などの工程が含まれ、最終的に純粋な形態の製品が得られます .
反応の種類:
酸化: トドララジンは、特に強力な酸化剤の存在下で酸化反応を起こす可能性があります。
還元: 特定の条件下で還元することもでき、異なるヒドラジン誘導体の形成につながります。
置換: トドララジンは、官能基の1つが別の基に置き換わる置換反応に参加できます。
一般的な試薬と条件:
酸化剤: 過酸化水素、過マンガン酸カリウム。
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
置換試薬: ハロゲン化剤、アルキル化剤。
生成される主な生成物: これらの反応から生成される主な生成物には、さまざまなヒドラジンとフタラジン誘導体が含まれ、これらは異なる薬理学的特性を持つ可能性があります .
準備方法
Synthetic Routes and Reaction Conditions: Todralazine can be synthesized through a series of chemical reactions involving hydrazine and phthalazine derivatives. The typical synthetic route involves the reaction of phthalazine with hydrazine hydrate under controlled conditions to form the hydrazinophthalazine structure .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in its pure form .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: It can also be reduced under specific conditions, leading to the formation of different hydrazine derivatives.
Substitution: this compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed: The major products formed from these reactions include various hydrazine and phthalazine derivatives, which can have different pharmacological properties .
科学的研究の応用
トドララジンは、科学研究において幅広い用途があります。
化学: 有機合成における試薬として、およびヒドラジン誘導体を研究するためのモデル化合物として使用されます。
生物学: 細胞プロセスへの影響と、放射線防護剤としての可能性について調査されています。
作用機序
トドララジンは、β2アドレナリン受容体拮抗薬として作用することでその効果を発揮します。血管平滑筋を弛緩させることで血管拡張を起こし、血圧を低下させます。 この化合物は、抗酸化作用とフリーラジカル消去活性も持ち、酸化ストレスに対する保護効果に貢献しています .
類似化合物:
ヒドララジン: 同様の作用機序を持つ別の降圧剤ですが、薬物動態特性が異なります。
メトプロロール: 異なる経路で血圧を下げるベータ遮断薬です。
プロプラノロール: 心臓血管疾患の治療において幅広い用途を持つ別のベータ遮断薬です。
トドララジンの独自性: トドララジンは、中枢神経系と末梢神経系の両方に作用するという二重の作用が特徴であり、高血圧の管理に包括的なアプローチを提供します。 その追加の抗酸化特性は、酸化ストレスと放射線誘発損傷から保護する上で貴重な化合物となっています .
類似化合物との比較
Hydralazine: Another antihypertensive agent with a similar mechanism of action but different pharmacokinetic properties.
Metoprolol: A beta-blocker that also lowers blood pressure but through a different pathway.
Propranolol: Another beta-blocker with broader applications in treating cardiovascular conditions.
Uniqueness of Todralazine: this compound is unique in its dual action on both central and peripheral systems, providing a comprehensive approach to managing hypertension. Its additional antioxidant properties make it a valuable compound in protecting against oxidative stress and radiation-induced damage .
特性
IUPAC Name |
ethyl N-(phthalazin-1-ylamino)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c1-2-17-11(16)15-14-10-9-6-4-3-5-8(9)7-12-13-10/h3-7H,2H2,1H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGZDBVOTUVNQFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NNC1=NN=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0045048 | |
| Record name | Todralazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14679-73-3 | |
| Record name | Todralazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14679-73-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Todralazine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014679733 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Todralazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TODRALAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WEN3K83YKD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


